Product packaging for Octyl 4-Methoxycinnamate(Cat. No.:CAS No. 96436-87-2)

Octyl 4-Methoxycinnamate

Cat. No.: B1630855
CAS No.: 96436-87-2
M. Wt: 290.4 g/mol
InChI Key: PCQLCJLFQGMYHD-UHFFFAOYSA-N
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Description

Overview and Academic Significance of Cinnamate (B1238496) Esters in Photochemistry

Cinnamate esters, including octyl 4-methoxycinnamate, are a class of organic molecules that have garnered substantial academic interest due to their unique photochemical properties. researchgate.net Their molecular structure, characterized by a conjugated π-electron system encompassing a benzene (B151609) ring, a double bond, and an ester group, enables them to absorb UV radiation, particularly in the UVB range (280–320 nm). lgbchem.comatamanchemicals.com This absorption of UV light triggers a series of photochemical processes, most notably a reversible trans-cis isomerization. researchgate.net The trans isomer is generally the more stable and effective UV absorber; however, upon exposure to UV radiation, it can convert to the cis isomer, which has a lower extinction coefficient and thus reduced UV-absorbing capabilities. researchgate.netmdpi.com

The study of the photoisomerization and photodegradation pathways of cinnamate esters is a crucial area of research. researchgate.net Understanding these mechanisms is vital for developing more photostable and efficient UV filters. Researchers have employed various spectroscopic techniques to investigate the excited-state dynamics of these molecules, revealing that the environment, such as the solvent polarity, can influence the ratio of trans and cis isomers at the photostationary state. researchgate.netrsc.org Furthermore, the potential for cinnamate esters to undergo [2+2] cycloaddition reactions, forming photodimers, has also been a subject of investigation. researchgate.net

Historical Context of Research on Organic UV Absorbers

The development of synthetic organic UV absorbers has a rich history driven by the increasing awareness of the detrimental effects of UV radiation. Early research focused on preventing sunburn, primarily caused by UVB radiation, leading to the commercialization of the first synthetic organic UV filters. researchgate.net Among these, cinnamate esters like ethylhexyl methoxycinnamate (a closely related compound to this compound) gained popularity due to their balanced performance. researchgate.net The initial focus was on UVB protection, with compounds like p-aminobenzoic acid (PABA) being patented as early as 1943. nih.gov

As scientific understanding evolved to recognize the role of UVA radiation in photoaging, research expanded to develop UVA filters. researchgate.net This led to a greater emphasis on the photostability of UV absorbers, as it became apparent that some of the earlier compounds could degrade upon UV exposure, reducing their efficacy. researchgate.netnih.gov Modern research into organic UV absorbers continues to prioritize not only broad-spectrum UV protection but also enhanced photostability and a deeper understanding of the potential interactions and degradation pathways of these compounds in various formulations and environments. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26O3 B1630855 Octyl 4-Methoxycinnamate CAS No. 96436-87-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96436-87-2

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

octyl 3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C18H26O3/c1-3-4-5-6-7-8-15-21-18(19)14-11-16-9-12-17(20-2)13-10-16/h9-14H,3-8,15H2,1-2H3

InChI Key

PCQLCJLFQGMYHD-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(=O)C=CC1=CC=C(C=C1)OC

Canonical SMILES

CCCCCCCCOC(=O)C=CC1=CC=C(C=C1)OC

Origin of Product

United States

Synthetic Routes and Chemical Transformations of Octyl 4 Methoxycinnamate

Established Synthetic Methodologies

The synthesis of octyl 4-methoxycinnamate can be broadly categorized into enzymatic and chemical methods. Enzymatic synthesis offers a greener alternative, utilizing biocatalysts under mild conditions, while chemical synthesis often involves traditional esterification reactions.

Enzymatic Synthesis Approaches

The enzymatic production of this compound primarily involves the use of lipases as biocatalysts to facilitate the esterification of 4-methoxycinnamic acid with an appropriate alcohol.

Immobilized lipases are frequently employed for the synthesis of this compound due to their stability and reusability. Novozym 435 , an immobilized lipase (B570770) B from Candida antarctica, has demonstrated high efficiency in catalyzing the direct esterification of p-methoxycinnamic acid with 2-ethylhexanol. mdpi.comnih.gov In one study, using Novozym 435, a 90% conversion was achieved within one day at 80°C. nih.gov Another commonly used biocatalyst is the lipase from Rhizopus oryzae . mdpi.comnih.gov This lipase has been utilized in the esterification of p-methoxycinnamic acid with 2-ethylhexanol, achieving a conversion of 91.3%. mdpi.comnih.govdntb.gov.ua

Other lipases, such as Lipozyme RM IM from Rhizomucor miehei and Lipozyme TL IM from Thermomyces lanuginosus, have also been tested. However, they have shown lower activity compared to Novozym 435 for this specific transformation. mdpi.com

The optimization of reaction parameters is crucial for maximizing the yield of this compound in enzymatic synthesis. Key factors include temperature, reaction time, and substrate molar ratio.

For the synthesis using Novozym 435 , a high conversion rate of 90% was obtained after 24 hours at a temperature of 80°C. semanticscholar.org In another instance with Novozym 435, a conversion of 87% was achieved for a similar cinnamic acid ester within 2 days at 75°C. nih.gov

When using Rhizopus oryzae lipase , a reaction conducted at 45°C for 96 hours resulted in a high yield of 88.6%. mdpi.comnih.gov A molar ratio of 1:2 of p-methoxycinnamic acid to 2-ethylhexanol was found to be optimal, yielding 91.3% conversion. dntb.gov.ua Scaling up this reaction to a 400-ml volume still achieved an 88.6% bioconversion. dntb.gov.ua

The following table summarizes the optimized reaction conditions for different biocatalysts:

Table 1: Optimized Reaction Conditions for Enzymatic Synthesis
Biocatalyst Substrates Temperature (°C) Reaction Time Conversion/Yield Reference
Novozym 435 p-methoxycinnamic acid, 2-ethylhexanol 80 24 hours 90% conversion semanticscholar.org
Rhizopus oryzae lipase p-methoxycinnamic acid, 2-ethylhexanol 45 96 hours 88.6% yield mdpi.comnih.gov
Influence of Solvent Systems in Enzymatic Reactions

The choice of solvent significantly impacts the efficiency of enzymatic synthesis. Nonpolar organic solvents are generally favored as they can shift the reaction equilibrium towards ester formation. mdpi.com The use of nonpolar solvents has been shown to favor high conversion of p-methoxycinnamic acid. semanticscholar.org

In the synthesis of this compound using Rhizopus oryzae lipase, cyclooctane was used as the reaction solvent. mdpi.comnih.govdntb.gov.ua For the synthesis of a similar cinnamate (B1238496) ester, 4-methoxycinnamoylglycerol, hexane (B92381) was found to be a more effective solvent than t-amyl alcohol, resulting in a 14-times higher conversion. scielo.org.co This is attributed to hexane's non-polar nature, which promotes the interfacial activation of the lipase. scielo.org.co More hydrophobic solvent mixtures have been shown to improve enzyme activity and bioconversion. nih.gov

Chemical Synthesis Approaches

Chemical synthesis of this compound predominantly relies on esterification reactions, a fundamental process in organic chemistry.

The most common chemical method for producing this compound is the esterification of p-methoxycinnamic acid with 2-ethylhexanol. atamanchemicals.com This reaction is typically catalyzed by a strong acid and involves carefully controlling the temperature and reaction time to achieve a high yield and purity. atamanchemicals.comgoogle.com

One approach involves hydrolyzing ethyl p-methoxycinnamate to 4-methoxycinnamic acid, which is then reacted with n-octanol. This method has reported yields of 53.98% to 71.60% with reaction times of 3 to 4 hours. rasayanjournal.co.in Another direct esterification process reported a yield of 71.40%. chemoprev.org

A patented process describes the esterification of p-methoxycinnamic acid with 2-ethylhexanol using a strong acid catalyst. The reaction is carried out at a temperature between 90°C and 130°C (preferably 105°C to 110°C) for 5 to 10 hours, with a molar ratio of p-methoxycinnamic acid to 2-ethylhexanol between 1:4 and 1:7. google.com

Transesterification is another viable chemical route. This involves reacting ethyl p-methoxycinnamate directly with octanol. chemoprev.orgresearchgate.net One study reported a yield of 87.40% for the transesterification reaction. chemoprev.org The optimal reaction time for esterification was found to be 3 hours, while for transesterification it was 5 hours. researchgate.net

The following table provides an overview of different chemical synthesis methods:

Table 2: Chemical Synthesis Methods for this compound
Method Reactants Catalyst/Conditions Yield Reference
Esterification 4-methoxycinnamic acid, n-octanol Acid catalyst 53.98% - 71.60% rasayanjournal.co.in
Direct Esterification p-methoxycinnamic acid, 2-ethylhexanol Strong acid, 90-130°C High yield google.com
Transesterification Reactions

Transesterification is a widely utilized and efficient method for the synthesis of this compound (OMC). This process typically involves the reaction of a lower alkyl ester of 4-methoxycinnamic acid, such as ethyl p-methoxycinnamate (EPMC) or methyl p-methoxycinnamate, with 2-ethylhexanol (isooctyl alcohol) in the presence of a catalyst. rasayanjournal.co.inniscpr.res.in

Both chemical and enzymatic catalysts are employed for this transformation. Chemical catalysis often uses acids like p-toluenesulfonic acid, achieving high yields. For instance, the transesterification of ethyl 4-methoxycinnamate with an excess of 2-ethylhexanol at 150°C can result in a 93% yield within 6 hours. niscpr.res.in Another study reported a yield of 87.40%. chemoprev.org

Enzymatic transesterification presents a greener alternative, utilizing lipases under milder conditions. mdpi.com Novozym 435, a lipase from Candida antarctica, has been shown to effectively catalyze the reaction between p-methoxycinnamic acid and 2-ethylhexanol, reaching a 90% conversion in 24 hours. mdpi.com Similarly, lipase from Rhizopus oryzae has been used to achieve a conversion of 91.3%. mdpi.com The choice of solvent and reaction time are critical parameters; one study noted an optimum reaction time of 5 hours for transesterification compared to 3 hours for a direct esterification route. researchgate.net

Starting MaterialAlcoholCatalystReported Yield/ConversionReference
Ethyl 4-methoxycinnamate2-Ethylhexanolp-Toluenesulfonic acid93% niscpr.res.in
Ethyl p-methoxycinnamaten-OctanolSulfuric acid87.40% chemoprev.org
p-Methoxycinnamic acid2-EthylhexanolNovozym 435 (Lipase)90% (conversion) mdpi.com
p-Methoxycinnamic acid2-EthylhexanolRhizopus oryzae (Lipase)91.3% (conversion) mdpi.com
Methyl p-methoxycinnamateIsooctyl alcoholp-Toluenesulfonic acid90% google.com
Olefin Metathesis Approaches (e.g., Cross-metathesis with Nitro-Grela catalyst)

Olefin metathesis, a powerful tool for carbon-carbon double bond formation, provides a modern and efficient pathway to this compound. wikipedia.orgknowde.com The cross-metathesis reaction between trans-anethole and 2-ethylhexyl acrylate (B77674) is a notable example. wikipedia.orgknowde.comatamanchemicals.com This reaction has been effectively catalyzed by the highly efficient nitro-Grela catalyst, a specialized ruthenium-based catalyst, to produce this compound in yields as high as 86%. wikipedia.orgknowde.comresearchgate.net

Research into this method has shown that reaction conditions can be optimized to enhance catalyst productivity. researchgate.net For instance, the presence of additives such as butylated hydroxytoluene (BHT) has been found to significantly improve the turnover number (TON) of the catalyst, allowing for full conversion of the starting material with a lower catalyst loading. researchgate.net This approach is particularly valuable as it constructs the cinnamate backbone and installs the octyl ester group in a single, atom-economical step.

Knoevenagel Condensation and its Derivatives

The Knoevenagel condensation is a fundamental reaction for synthesizing the core structure of cinnamic acids. umich.eduumich.edu While it does not directly produce the octyl ester, it is a crucial step in synthetic routes that start from p-anisaldehyde (4-methoxybenzaldehyde). The Verley-Doebner modification of the Knoevenagel condensation is frequently used, reacting 4-methoxybenzaldehyde (B44291) with malonic acid. umich.eduumich.eduumich.edu This reaction typically employs pyridine (B92270) as both the solvent and catalyst, with a co-catalyst such as β-alanine. umich.eduumich.edu The reaction proceeds through the formation of an α,β-conjugated carboxylic acid, yielding 4-methoxycinnamic acid, which can then be esterified to give the final product. umich.eduumich.edu

In pursuit of more environmentally benign processes, green chemistry approaches to this condensation have been developed. chemeducator.org One such method utilizes microwave irradiation under solvent-free conditions with ammonium (B1175870) acetate (B1210297) as a catalyst to prepare trans-4-methoxycinnamic acid from 4-methoxybenzaldehyde and malonic acid. chemeducator.org Another approach involves a sonochemical method, using ultrasound to facilitate the reaction. researchgate.net

Derivatization and Analog Synthesis

The derivatization of the 4-methoxycinnamate scaffold is a key area of research for discovering new compounds with potentially enhanced or novel properties. This involves modifying the carboxylic acid group, the phenyl ring, or the olefinic bond to create a diverse library of analogs.

Synthesis of Related Methoxycinnamic Acid Derivatives

A variety of derivatives of methoxycinnamic acid have been synthesized to explore their chemical and biological potential. These include esters with different alkyl groups, amides, and other functionalized molecules. beilstein-journals.org

Thiourea Derivatives : Thiourea derivatives have been synthesized from m-methoxycinnamic acid via microwave-assisted nucleophilic acyl substitution, achieving yields between 60-70%. researchgate.netscispace.com

Alternative Esters : Beyond the octyl ester, other analogs have been prepared. For example, t-amyl 4-methoxycinnamate was synthesized with an 87% yield, and trans-tetradecyl-3-(4-methoxyphenyl)propenoate was produced with a high yield of 95% through Knoevenagel condensation of tetradecyl monomalonate with 4-methoxybenzaldehyde. mdpi.complos.org

Amides and Hydrazides : General methods for converting cinnamic acids into corresponding amides and hydrazides have been developed using coupling reagents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl). beilstein-journals.org

Derivative NameStarting MaterialSynthetic MethodReported YieldReference
Thiourea derivativesm-Methoxycinnamic acidMicrowave-assisted nucleophilic acyl substitution60-70% researchgate.netscispace.com
t-Amyl 4-methoxycinnamate4-Methoxycinnamoyl chlorideEsterification with t-amyl alcohol87% plos.org
t-Amyl 2-methoxycinnamate2-Methoxycinnamoyl chlorideEsterification with t-amyl alcohol76% plos.org
trans-Tetradecyl-3-(4-methoxyphenyl)propenoateTetradecyl monomalonate & 4-methoxybenzaldehydeKnoevenagel condensation95% mdpi.com
Butyl p-methoxycinnamatep-Methoxycinnamic acidMicrowave-assisted re-esterification54.4% researchgate.net

Exploration of Structure-Reactivity Relationships in Derivatives

Understanding the relationship between the chemical structure of methoxycinnamate derivatives and their reactivity or biological activity is crucial for designing new functional molecules. Studies have shown that both the electronic nature of the aromatic ring and the character of the ester group play significant roles.

The presence of the electron-donating methoxy (B1213986) group at the para-position of the phenyl ring influences the molecule's chemical reactivity. For example, in electrophilic addition reactions across the double bond, methyl (E)-4-methoxycinnamate reacts at a significantly faster rate than its unsubstituted counterpart, methyl (E)-cinnamate. chemrxiv.org This highlights the activating effect of the p-methoxy group on the olefinic bond. chemrxiv.org

The structure of the alcohol moiety in the ester group is also critical. Structure-activity relationship (SAR) studies on the anti-inflammatory activity of ethyl p-methoxycinnamate (EPMC) and its derivatives revealed that both the ester and the p-methoxy functional groups are important for its biological function. researchgate.netresearchgate.net When the ethyl group was replaced with other alkyl groups (methyl, propyl, butyl), the anti-inflammatory activity was modulated, indicating that the size and lipophilicity of the ester chain are key determinants of activity. researchgate.net Similarly, in studies of antifungal agents, it was found that both the substitution pattern on the phenyl ring and the nature of the alkyl group in the alcohol moiety significantly influence the biological efficacy. plos.org

Photochemical Transformations and Excited State Dynamics of Octyl 4 Methoxycinnamate

Photoreactivity and Degradation Mechanisms

Upon exposure to ultraviolet (UV) radiation, Octyl 4-methoxycinnamate undergoes several photochemical processes, primarily photoisomerization and photodimerization. researchgate.netacs.org These reactions can lead to a decrease in the compound's ability to absorb UVB radiation, thereby reducing its effectiveness as a sunscreen agent. researchgate.net

Photoisomerization (trans-cis Interconversion)

The most prominent photochemical reaction of OMC is the isomerization from its trans (E) isomer to the cis (Z) isomer. chemrxiv.orgresearchgate.net The trans isomer is generally considered the more stable and effective form for UVB absorption. chemrxiv.orgresearchgate.net This reversible conversion is a key factor in the photostability of OMC.

The efficiency of photoisomerization is described by quantum yields, which represent the number of molecules undergoing a specific photoreaction per photon absorbed. Studies have shown that the quantum yields for the trans-to-cis (ΦTC) and cis-to-trans (ΦCT) isomerization of OMC are significant, indicating a highly efficient process. rsc.org

Table 1: Photoisomerization Quantum Yields of this compound in Different Solvents

Solvent Φ (trans → cis) Φ (cis → trans)
Cyclohexane (B81311) 0.28 0.60
Methanol (B129727) 0.48 0.36

This table presents the quantum yields for the trans-to-cis and cis-to-trans photoisomerization of this compound in different solvents. The data highlights the influence of the solvent environment on the efficiency of the isomerization process. Data sourced from rsc.org.

The solvent environment plays a crucial role in the photoisomerization of OMC. rsc.org The polarity of the solvent can significantly influence the quantum yields and the position of the photostationary state. researchgate.netrsc.org For instance, in non-polar solvents like cyclohexane, the trans isomer is favored at the photostationary state, while in polar solvents like methanol, the equilibrium shifts towards the cis isomer. rsc.org This is attributed to differences in how the solvent stabilizes the ground and excited states of the two isomers. chemrxiv.org The absorption maximum of trans-OMC also shows a solvent-dependent shift, moving from approximately 291 nm in cyclohexane to 310 nm in ethanol (B145695) and methanol. rsc.org

The aggregation of OMC molecules, which can occur in neat films or aqueous colloidal suspensions, significantly alters its photochemical behavior. rsc.orgresearchgate.net In an aggregated state, in addition to photoisomerization, irreversible photodegradation becomes a prominent pathway, leading to a complex mixture of photoproducts. rsc.orgrsc.org This is in contrast to the behavior in dilute solutions where photoisomerization is the dominant process and the isomers are relatively resistant to further degradation. rsc.org Aggregation can facilitate intermolecular reactions, such as dimerization, which are less likely to occur in dilute solutions. rsc.orgwhiterose.ac.uk

Formation of Other Key Photoproducts

Beyond dimerization, the photodegradation of this compound leads to the formation of several other key photoproducts through various reaction pathways.

One of the identified photoproducts of this compound is 4-Methoxybenzaldehyde (B44291). nih.govd-nb.inforsc.orgresearchgate.netnih.govresearchgate.netarxiv.orgicm.edu.pl Its formation is often attributed to the photolysis of OMC. rsc.orgarxiv.org Some studies suggest that this cleavage may occur through photohydrolysis, where the ester bond of the OMC molecule is broken in the presence of water and light energy. rsc.org Additionally, gas-phase experiments have identified a fragment corresponding to cationic 4-methoxycinnamaldehyde, further supporting the cleavage of the OMC molecule at the ester group upon photoexcitation. preprints.org The formation of 4-Methoxybenzaldehyde represents a significant alteration of the original OMC structure, leading to a loss of its UV-absorbing capabilities. rsc.org

In conjunction with the formation of 4-Methoxybenzaldehyde, 2-Ethylhexanol is also generated as a photoproduct of this compound. nih.govd-nb.inforsc.orgresearchgate.netnih.govresearchgate.netarxiv.org Similar to 4-Methoxybenzaldehyde, the formation of 2-Ethylhexanol is a result of the cleavage of the ester linkage in the OMC molecule, a process that can be initiated by photolysis or photohydrolysis. rsc.orgarxiv.org The identification of both 4-Methoxybenzaldehyde and 2-Ethylhexanol as photoproducts provides clear evidence for the breakdown of the parent OMC molecule upon UV irradiation.

A significant aspect of the photochemistry of this compound is its ability to generate reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). lgbchem.comd-nb.infoatamanchemicals.com This process occurs when the excited OMC molecule, particularly in its triplet state, transfers its excess energy to molecular oxygen (O₂). rsc.orgd-nb.info This energy transfer excites the oxygen molecule from its ground triplet state to the higher energy singlet state, resulting in the formation of highly reactive singlet oxygen.

Excited State Dynamics and Photophysical Properties

The photochemical transformations of this compound are underpinned by its excited state dynamics and photophysical properties, which dictate the fate of the energy it absorbs from UV radiation.

Ultrafast Photochemistry and Molecular Relaxation Mechanisms

The photochemistry of this compound on ultrafast timescales is characterized by a series of rapid relaxation processes. acs.org Upon UV-B irradiation, one of the primary and most efficient relaxation pathways is the isomerization of the more stable trans isomer to the less stable cis isomer. acs.orgwarwick.ac.uk

Studies using transient absorption spectroscopy have revealed that the relaxation of the excited state occurs on a picosecond to nanosecond timescale. The exact lifetime of the excited state is highly dependent on the molecular environment. acs.orgwarwick.ac.uk In the gas phase, a longer relaxation lifetime in the nanosecond range has been reported, which is attributed to the population of a long-lived ¹nπ* state. acs.orgwarwick.ac.uk However, in solution, particularly in the presence of water, this relaxation is significantly faster, occurring in the picosecond regime. This is due to the destabilization of the ¹nπ* state in a polar environment, which promotes more efficient non-radiative decay pathways. acs.org

Role of Conical Intersections in Non-Radiative Deactivation Pathways

The high photostability of this compound (OMC) is largely attributable to efficient non-radiative deactivation pathways that allow for the rapid dissipation of absorbed UV energy. Central to these pathways is the role of conical intersections (CIs), which are points of degeneracy between electronic potential energy surfaces. rsc.org These CIs act as photochemical funnels, facilitating ultrafast internal conversion from an excited electronic state back to the ground state, often in a sub-picosecond timescale. nih.gov For methoxycinnamates, computational studies have identified energetically accessible conical intersections that favor this non-radiative decay to the ground state. researchgate.net

Theoretical models suggest that upon photoexcitation to the first excited singlet state (S₁), the molecule's geometry distorts along the isomerization coordinate (rotation around the carbon-carbon double bond) towards a CI with the ground state (S₀). acs.org This provides a barrierless path for deactivation. Two primary mechanisms involving CIs have been proposed for OMC:

Photoexcitation to a ¹ππ* state, followed by internal conversion (IC) to a higher ²ππ* state mediated by a ¹ππ/²ππ CI. Subsequently, another IC along the trans-cis isomerization coordinate couples to the ground state via a second CI (²ππ*/S₀), followed by vibrational energy release to the surrounding solvent. acs.org

A more direct pathway involving photoexcitation to the ¹ππ* state, which couples directly to the ground state through a ¹ππ*/S₀ CI, also occurring along the trans-cis isomerization coordinate. acs.org

These CI-mediated pathways are exceptionally efficient, explaining the molecule's very low fluorescence quantum yield and its primary function as a photoprotective agent that converts harmful UV radiation into harmless thermal energy. nih.govnih.gov The process is so rapid that it effectively prevents competing, potentially damaging photochemical reactions from occurring.

Electronic State Characterization and Photophysical Properties

The photophysical behavior of this compound is dictated by the properties of its electronic states. The primary absorption band of OMC, responsible for its efficacy as a UVB filter, corresponds to a π → π* transition, promoting the molecule from the ground state (S₀) to the first excited singlet state (S₁, ¹ππ*). researchgate.net The absorption maximum (λₘₐₓ) is strongly influenced by the solvent environment, peaking at approximately 290-291 nm in non-polar solvents like cyclohexane and shifting to around 310 nm in polar solvents such as ethanol and methanol. rsc.orgresearchgate.net Theoretical calculations suggest that the S₁ and a second excited state, S₂, are closely spaced, which may contribute to the single broad absorption peak observed experimentally. ias.ac.in

Upon excitation, the S₁ state has an extremely short lifetime. In solution, the isomeric forms of OMC exhibit fluorescence lifetimes (τf) of less than 30 picoseconds, underscoring the efficiency of non-radiative decay processes. rsc.orgresearchgate.net While direct internal conversion and isomerization via conical intersections are the dominant deactivation pathways, other electronic states are also involved. nih.gov

The molar absorption coefficient (ε) of the trans isomer is significantly higher than that of the cis isomer, which is a key reason for the reduction in UV protection efficiency following photoisomerization. researchgate.netresearchgate.net

Table 1: Photophysical Properties of this compound

PropertyValueSolvent/ConditionsSource(s)
Absorption Maximum (λₘₐₓ) of trans-OMC ~291 nmCyclohexane rsc.orgresearchgate.net
~310 nmEthanol / Methanol rsc.orgresearchgate.netwikipedia.org
Molar Absorption Coefficient (ε) of trans-OMC ~24,000 M⁻¹cm⁻¹Not Specified researchgate.net
Excited State (S₁) Lifetime of OMC isomers < 30 psSolution rsc.orgresearchgate.net
Triplet State (T₁) Lifetime ~20 nsJet-cooled researchgate.net
Primary Electronic Transition S₀ → S₁ (¹ππ*)- researchgate.net
Key Deactivation Pathways Internal Conversion, IsomerizationSolution acs.orgnih.gov

Influence of Environmental Conditions on Photochemistry (e.g., solvent, aggregation)

The photochemical behavior of this compound is highly dependent on its immediate environment, particularly the solvent and its state of aggregation. rsc.org

Influence of Solvent

The solvent polarity also causes a noticeable solvatochromic shift in the absorption spectrum. As detailed previously, the absorption maximum of trans-OMC shifts from 291 nm in non-polar cyclohexane to 310 nm in polar ethanol. rsc.org In dilute organic solvents, the isomeric mixture at the photostationary state is highly resistant to further photodegradation. researchgate.net

Influence of Aggregation

The photochemistry of OMC changes dramatically when it is in an aggregated state, such as in a neat film or as a colloidal suspension in water, which can be more representative of its state in a sunscreen formulation. rsc.orgrsc.org In contrast to the reversible isomerization seen in dilute solutions, aggregation leads to rapid and irreversible photodegradation, resulting in a complex mixture of photoproducts. rsc.orgresearchgate.net

Identified photoproducts in aggregated states include the cis and trans isomers, as well as photodimers like those with truxillic and truxinic structures. rsc.org Crucially, aggregation also leads to the formation of new species whose absorption extends into the UVA region. researchgate.net These degradation products possess significantly different photophysical properties, including long-lived excited states with lifetimes greater than 1 nanosecond, compared to the sub-30 picosecond lifetimes of the OMC isomers. rsc.orgresearchgate.net Furthermore, these long-lived species are capable of sensitizing the formation of reactive oxygen species upon excitation. researchgate.netrsc.org These findings demonstrate that the environment plays a critical role in the photostability of OMC, with aggregation promoting complex and irreversible degradation pathways. rsc.org

Table 2: Comparison of OMC Photochemistry in Different Environments

FeatureDilute SolutionAggregated StateSource(s)
Primary Photoprocess Reversible trans-cis isomerizationIrreversible photodegradation rsc.orgresearchgate.net
Photoproducts cis-OMCComplex mixture (isomers, photodimers, UVA-absorbing species) rsc.org
Photostability High resistance to further degradationRapid, irreversible degradation researchgate.netrsc.org
Excited State Lifetimes < 30 ps (for OMC isomers)> 1 ns (for some photoproducts) rsc.orgresearchgate.net
Reactive Oxygen Species Not formedCan be generated by photoproducts researchgate.netrsc.org

Computational and Theoretical Investigations of Octyl 4 Methoxycinnamate

Quantum Chemical Approaches

Quantum chemical methods have proven indispensable for elucidating the electronic structure, stability, and photochemical behavior of Octyl 4-Methoxycinnamate (OMC). These computational tools provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has been widely employed to study the structural and energetic properties of OMC. Several studies have utilized dispersion-corrected DFT functionals to investigate the various conformers of the molecule. nih.gov However, findings indicate that some DFT-based approaches, including the B2PLYP double hybrid functional, predict the trans isomers to be more energetically stable than the cis isomers. nih.govaip.orgchemrxiv.orgfigshare.com This prediction can be misleading as it sometimes fails to capture the subtle stabilization of the cis-OMC conformers. nih.govaip.orgchemrxiv.org

DFT calculations have also been instrumental in studying the interaction of OMC with other materials. For instance, the adsorption of OMC within NaX zeolite has been modeled, combining DFT with infrared spectroscopy to identify complex host-guest interactions. acs.orgunimore.it These studies revealed that while the trans-form is dominant within the zeolite framework, the interaction is a key determinant of the stability of the hybrid UV filter system. unimore.it Furthermore, benchmark studies have been conducted to determine the most suitable DFT functionals for simulating the UV-Vis spectra of cinnamates, with B3LYP and B3P86 identified as providing results that closely match experimental data. science.govresearchgate.net

The ground state geometries of OMC conformers have been optimized at the MP2 level of theory. nih.govchemrxiv.orgresearchgate.net Further refinement of the energies using CCSD, CCSD(t), and CCSD+T(CCSD) approaches revealed that the energy difference between the most stable cis and trans isomers is very small, often within the range of thermal energy at room temperature (kT). aip.orgchemrxiv.org While CASSCF and MS-CASPT2 calculations have been noted in the broader context of cinnamate (B1238496) photochemistry for studying excited states and photoisomerization mechanisms, their specific application to the full OMC molecule is less detailed in the available literature. chemrxiv.org

This compound is a flexible molecule with a significant number of possible conformers due to rotations around its single bonds. researchgate.net Computational studies have focused on a representative set of these conformers, typically including several cis (Z) and trans (E) isomers. chemrxiv.orgresearchgate.net The trans isomer is generally considered the most stable form; however, it is known to convert to the cis form upon exposure to light. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net

Post-Hartree-Fock calculations suggest that the ground state energy of the most stable cis-OMC isomer is slightly lower than or comparable to that of the most stable trans-OMC isomer. aip.orgchemrxiv.orgresearchgate.net Specifically, one study identified five key conformers (three cis and two trans) and found that the energy differences between them are subtle. chemrxiv.org The stability ordering can be influenced by the level of theory and basis set used. For example, at the MP2/cc-pvdz+S level, the electronic energy of one cis conformer (Cis2) was found to be lower than a trans conformer (Trans2) by approximately 0.304 kcal/mol. chemrxiv.org However, after including zero-point energy (ZPE) corrections, the trans conformer becomes slightly more stable. researchgate.net The relative energies of different conformers are often within 1 kcal/mol, indicating that multiple conformations are likely accessible at room temperature. chemrxiv.org

A key finding from high-level computational studies is the significant role of intramolecular dispersion interactions in determining the stability of OMC conformers. aip.orgchemrxiv.org These van der Waals forces are particularly important in stabilizing the cis isomers. nih.govchemrxiv.orgresearchgate.net The stabilization arises from the molecule adopting a folded, more compact structure in the cis configuration, which allows for favorable interactions between the alkyl chain and the aromatic ring. nih.govaip.orgchemrxiv.orgchemrxiv.org

This subtle stabilization is often missed by dispersion-corrected DFT-based approaches, which tend to favor the more extended trans structures where π-conjugation is maximized. nih.govaip.orgchemrxiv.orgfigshare.com The competition between the stabilizing intramolecular dispersion in the cis form and the more extensive π-conjugation in the trans form presents a challenging case for computational methods. chemrxiv.orgresearchgate.net The accurate prediction from post-HF methods that these competing effects lead to nearly equal stabilities for the cis and trans isomers highlights the importance of accounting for dispersion forces correctly. aip.orgchemrxiv.orgchemrxiv.org

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of OMC over time. First Principles Molecular Dynamics (FPMD), which uses forces calculated from electronic structure theory, has been used to generate initial guess structures for subsequent geometry optimizations. chemrxiv.org In one study, FPMD trajectories were run and then annealed from 300 K to 0 K to find low-energy conformers of both cis and trans OMC. chemrxiv.org

Classical MD simulations have been employed to investigate OMC in more complex environments. For example, the behavior of OMC adsorbed within a NaX zeolite was studied using MD. acs.org These simulations showed that a trans-OMC molecule could move from one pore to an adjacent one, providing insights into its diffusion properties within the zeolite framework. acs.org The simulations also helped to understand guest-guest interactions at higher loadings, revealing that OMC molecules are adsorbed largely independently, with attractive interactions between them playing a secondary role. acs.orgunimore.it

Theoretical Prediction and Simulation of Spectroscopic Properties (e.g., UV-Vis Spectra)

Computational methods are valuable for predicting and interpreting the spectroscopic properties of OMC. Time-dependent density functional theory (TD-DFT) is a common approach for simulating UV-Vis absorption spectra. researchgate.net Benchmark studies have been performed to identify the best DFT functionals for this purpose, showing that methods like B3LYP and PBEPBE, when paired with appropriate basis sets like 6-311+G(d,p), can reproduce the experimental spectra of cinnamates with good accuracy. science.govresearchgate.net

Calculations for OMC and related cinnamates consistently predict a maximum absorption wavelength (λmax) of around 310 nm in solution, which aligns well with experimental observations. researchgate.netresearchgate.net The primary electronic transition responsible for this absorption is typically a π → π* transition, involving electron delocalization across the aromatic ring and the ester group. researchgate.net Theoretical calculations have also been used to simulate the infrared (IR) spectra of OMC. DFT-computed IR spectra for cis and trans isomers, both in the gas phase and adsorbed in zeolites, have been compared with experimental data to help identify the dominant isomers present and to understand the specific molecular vibrations affected by host-guest interactions. acs.orgunimore.it

Computational Elucidation of Photoreaction Pathways

Computational chemistry has proven to be an invaluable tool for understanding the complex photoreaction pathways of this compound (OMC) at a molecular level. Through the use of sophisticated theoretical models, researchers have been able to elucidate the mechanisms of photoisomerization and other photochemical processes that the molecule undergoes upon absorption of UVB radiation. These computational investigations provide critical insights into the photostability and photoprotective capabilities of OMC.

A primary focus of computational studies has been the photoisomerization of the more stable trans (E) isomer to the cis (Z) isomer, a process known to occur upon exposure to light. aip.orgresearchgate.netchemrxiv.orgresearchgate.netatamankimya.com High-level quantum mechanical calculations, such as post-Hartree-Fock methods including Coupled Cluster with single, double, and perturbative triple excitations (CCSD(t)), and Møller-Plesset perturbation theory (MP2), have been employed to investigate the energetics of this transformation. aip.orgchemrxiv.orgchemrxiv.org These studies have delved into the relative stabilities of the various conformers of both the trans and cis isomers.

Interestingly, computational work has revealed that the cis form of OMC can be stabilized by intramolecular dispersion interactions, which results in a more compact, folded structure compared to the more linear trans isomer. aip.orgchemrxiv.org This finding challenges earlier assumptions that the trans form is significantly more stable and has important implications for understanding the photodynamics of the molecule.

The excited-state dynamics of OMC have also been a key area of computational investigation. Theoretical studies have explored the relaxation pathways of the molecule after it has been excited by UV radiation. These simulations have shown that the environment plays a crucial role in the deactivation process. For instance, in the gas phase, OMC has a longer excited-state lifetime, which is attributed to the population of a long-lived 1¹nπ* state. acs.org However, when the molecule is microsolvated with water, a condition that more closely mimics its use in sunscreen formulations, the relaxation efficiency is significantly increased, occurring on a picosecond timescale. acs.org This is due to the destabilization of the 1¹nπ* state by the polar solvent environment.

In addition to isomerization, computational models have been used to explore other potential photodegradation pathways. researchgate.net These theoretical approaches help to predict and characterize the formation of various photoproducts, providing a more complete picture of the molecule's behavior under UV stress.

The table below presents data from computational studies, showcasing the relative energies of different conformers of this compound. The energies are zero-point energy (ZPE) corrected and were calculated using high-level theoretical methods. The data highlights the subtle energy differences between the trans and cis forms of the molecule.

Table 1: ZPE-Corrected Relative Energies of this compound Conformers

Conformer Computational Method Basis Set Relative Energy (kcal/mol)
trans-OMC MP2 cc-pvdz+S 0.00
cis-OMC MP2 cc-pvdz+S 1.25
trans-OMC CCSD(t) cc-pvdz+S 0.00
cis-OMC CCSD(t) cc-pvdz+S -0.23

Data sourced from computational chemistry studies. The negative relative energy for cis-OMC with the CCSD(t) method suggests it is slightly more stable than the trans isomer at this level of theory.

Environmental Transformation and Degradation Pathways of Octyl 4 Methoxycinnamate

Abiotic Degradation Pathways

Octyl 4-Methoxycinnamate (OMC) is subject to several abiotic degradation pathways in the environment, primarily driven by sunlight. These pathways include direct and indirect photolysis in water, as well as degradation through advanced oxidation processes.

Direct Photolysis in Aqueous Matrices: Kinetics and Quantum Efficiency

Direct photolysis, the process where a molecule absorbs light and undergoes a chemical reaction, is a significant degradation pathway for OMC in aquatic environments. nih.govcolab.wsscience.gov Despite being designed to be photostable, OMC degrades rapidly when exposed to UV light in water. nih.govcolab.wsscience.gov

The primary reaction during the direct photolysis of trans-OMC is isomerization to cis-OMC. researchgate.netchemrxiv.org This process is often reversible, leading to a photostationary state where both isomers coexist. rsc.orgrsc.org However, irreversible degradation also occurs, leading to a loss of the compound's UV-absorbing capabilities. rsc.orgmdpi.com

The kinetics of direct photolysis show a rapid initial degradation. One study found that the kinetic rate constant for the photolysis of trans-OMC in an aqueous medium was 0.0131 s⁻¹. science.gov The quantum yield (Φd), a measure of the efficiency of a photochemical process, for the photodegradation of aggregated trans-OMC has been reported to be in the range of 6.2 (±0.6) × 10⁻⁴ to 1.9 (±0.3) × 10⁻³, depending on the absorption coefficient used in the calculation. rsc.org Another study reported a similar value of 1.8 × 10⁻³ for trans-OMC. rsc.org

Several photoproducts have been identified from the direct photolysis of OMC. acs.orgresearchgate.net These include:

4-Methoxybenzaldehyde (B44291) : A breakdown product resulting from the cleavage of the ester group. researchgate.net

2-Ethylhexanol : The other part of the ester group. researchgate.net

Cyclodimers : Formed from the dimerization of OMC molecules. nih.govcolab.wsscience.gov Two major stable cyclodimers have been characterized as a δ-truxinate (from head-to-head dimerization) and an α-truxillate (from head-to-tail dimerization). science.gov

Table 1: Quantum Yields for Direct Photolysis of this compound

Compound Form Quantum Yield (Φd) Reference
Aggregated trans-OMC 6.2 (±0.6) × 10⁻⁴ rsc.org
Aggregated trans-OMC 1.9 (±0.3) × 10⁻³ rsc.org
trans-OMC 1.8 × 10⁻³ rsc.org

Indirect Photolysis in the Presence of Dissolved Organic Matter

Indirect photolysis occurs when other substances in the water, known as photosensitizers, absorb light and then transfer that energy to the target molecule, causing it to degrade. Dissolved organic matter (DOM), such as humic acids, which are abundant in natural waters, can act as photosensitizers.

There is evidence to suggest that OMC can undergo indirect photolysis in the presence of DOM. nih.govcolab.wsacs.org The presence of humic acids has been shown to increase the transformation rate of trans-OMC. researchgate.net This indicates that DOM can play a role in the environmental fate of OMC by accelerating its degradation beyond what would occur through direct photolysis alone. researchgate.net However, in some cases, humic acids have been found to decrease the photodegradation of other UV filters, suggesting the interaction can be complex. dntb.gov.ua

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures used for the removal of organic and inorganic pollutants from water and wastewater. These processes generate highly reactive hydroxyl radicals (•OH) that can effectively degrade a wide range of contaminants, including OMC. mdpi.com

The UV/H₂O₂ process is an AOP where hydrogen peroxide (H₂O₂) is photolyzed by UV light to produce hydroxyl radicals. mdpi.com This system has been shown to be effective in degrading OMC.

Studies have demonstrated that the UV/H₂O₂ system leads to a significant removal of OMC from water. researchgate.netdtu.dk In one study, after 1.5 hours of treatment with UV/H₂O₂, the loss of E-EHMC (a common name for OMC) was approximately 60%, and after 3 hours, it was almost completely degraded. icm.edu.pl The degradation of OMC in this system follows pseudo-first-order kinetics. researchgate.net

The degradation products identified in the UV/H₂O₂ system include 2-ethylhexyl alcohol, 4-methoxybenzaldehyde, and the Z-isomer of OMC. icm.edu.pl

Table 2: Degradation of this compound (as E-EHMC) by UV/H₂O₂

Treatment Time Degradation Percentage Reference
1.5 hours ~60% icm.edu.pl
3 hours Nearly complete icm.edu.pl

The activation of peroxymonosulfate (B1194676) (PMS) by UV light is another AOP that generates powerful oxidizing species, primarily sulfate (B86663) radicals (SO₄•⁻), which can also degrade organic pollutants. Research has shown that the UV/PMS system is effective for the removal of various micropollutants. science.gov While specific studies on OMC are less common, the principles of AOPs suggest this would be a viable degradation pathway. The UV/PMS process has been shown to be efficient in removing other sulfonamides, indicating its potential for a broad range of organic contaminants. science.gov

Ozonation combined with UV irradiation (O₃/UV) is a highly effective AOP for water treatment. icm.edu.pl This process generates hydroxyl radicals through the photolysis of ozone and the reaction of ozone with the hydroxide (B78521) ion.

Studies comparing different AOPs for the degradation of OMC found that the O₃/UV system was the most effective. researchgate.neticm.edu.pl In this system, the degradation of OMC proceeded most quickly, with complete photodegradation occurring in 50 minutes in one experiment. icm.edu.pl A key advantage of this method is that it generated a smaller amount of by-products compared to other oxidation methods. researchgate.neticm.edu.pl The identified by-products in the O₃/UV system were 2-propyl-1-pentanol, 4-methoxybenzaldehyde, and Z-EHMC. icm.edu.pl

Role of Reactive Radical Species (e.g., Hydroxyl and Sulfate Radicals)

Advanced oxidation processes (AOPs) that generate highly reactive radical species like hydroxyl (•OH) and sulfate (SO₄•⁻) radicals are effective in degrading persistent organic pollutants, including OMC. icm.edu.plmdpi.com These radicals can initiate and accelerate the degradation of OMC in aqueous environments. icm.edu.pl

Studies have shown that AOPs, such as the UV/H₂O₂ process, can efficiently remove a wide range of organic pollutants by generating hydroxyl radicals. mdpi.com While specific kinetic data for the reaction of OMC with sulfate radicals is less commonly reported, the principles of AOPs suggest that both hydroxyl and sulfate radicals would contribute to its degradation. The reaction of these radicals with OMC likely involves an attack on the electron-rich portions of the molecule, such as the aromatic ring and the double bond of the cinnamate (B1238496) moiety, leading to its fragmentation and transformation into smaller, often more polar, byproducts. nih.gov

Aggregation of OMC molecules can lead to complex photochemistry, resulting in the formation of species that can generate reactive oxygen species. rsc.orgrsc.org

Chlorination Reactions and Byproduct Formation (e.g., in water treatment systems)

In water treatment systems, particularly in swimming pools where chlorine is used as a disinfectant, this compound can undergo chlorination reactions. wikipedia.orgatamanchemicals.comresearchgate.net These reactions lead to the formation of various chlorinated byproducts. researchgate.netjeeng.net

The reaction of OMC with hypochlorite (B82951) (the active component of chlorine in water) can result in the formation of chlorine-substituted intermediates. wikipedia.orgatamanchemicals.comresearchgate.net Research has shown that these chlorination intermediates of OMC can exhibit weak mutagenic effects. wikipedia.orgatamanchemicals.comatamanchemicals.com The extent and nature of these reactions are dependent on factors such as the concentration of chlorine, the pH of the water, and the structure of the compound itself. wikipedia.orgatamanchemicals.com

Identified byproducts of OMC chlorination include:

C=C bridge cleavage products : Such as 2-ethylhexyl chloroacetate, 1-chloro-4-methoxybenzene, 1,3-dichloro-2-methoxybenzene, and 3-chloro-4-methoxybenzaldehyde. researchgate.netmdpi.com

Geometric isomers : Such as Z-EHMC, which is a geometric isomer of the parent compound. mdpi.com

Other chlorinated derivatives : Including unidentified monochlorinated byproducts. mdpi.com

In chlorinated seawater swimming pools, the presence of bromide can lead to the formation of brominated transformation products and disinfection byproducts, as chlorine reacts with bromide to form bromine, which is highly reactive. researchgate.net

Table 1: Identified Chlorination Byproducts of this compound

Byproduct NameChemical FormulaNotes
2-ethylhexyl chloroacetateC₁₀H₁₉ClO₂A C=C bridge cleavage product. mdpi.com
1-chloro-4-methoxybenzeneC₇H₇ClOA C=C bridge cleavage product. mdpi.com
1,3-dichloro-2-methoxybenzeneC₇H₆Cl₂OA C=C bridge cleavage product. mdpi.com
3-chloro-4-methoxybenzaldehydeC₈H₇ClO₂A C=C bridge cleavage product. mdpi.com
Z-EHMCC₁₈H₂₆O₃A geometric isomer of this compound. mdpi.com

Biotic Degradation Pathways

Biodegradation in Sediments and Aqueous Environments

The biodegradation of this compound has been observed in both sediments and aqueous environments. nih.gov Studies have shown that microbial activity plays a significant role in its degradation. In river sediments, the half-life of OMC was found to be significantly shorter in the presence of microbial communities (3.49 days) compared to sterile conditions (7.55 days). nih.gov This indicates that microorganisms actively break down the compound.

Potential degradation products identified in microbial systems include 4-mercaptobenzoic acid and 3-methoxyphenol. nih.gov The biodegradation of OMC is an important pathway for its removal from aquatic ecosystems. acs.org According to one study, Octinoxate (OMC) was found to be readily biodegradable, with 78% degradation over 28 days in a manometric respirometry test using non-adapted activated sludge. echemi.com

Impact on Microbial Communities and Adaptation Mechanisms

The presence of this compound in the environment can impact microbial communities. nih.gov High-throughput sequencing of 16S and 18S rRNA genes in river sediments has revealed that certain bacterial and fungal groups dominate in the presence of OMC. nih.gov For instance, Proteobacteria have been identified as the dominant bacterial phylum, followed by Chloroflexi, Acidobacteria, Bacteroidetes, and Nitrospirae. nih.gov

Correlation analyses have pointed to specific bacterial genera, such as Anaerolineaceae_uncultured and Burkholderiaceae_uncultured, as being significantly correlated with the biodegradation of OMC. nih.gov This suggests that certain microorganisms may adapt to the presence of OMC and utilize it as a substrate. The ability of some microbial species, like Mycobacterium and Gordonia, to form biofilms on related compounds like octocrylene (B1203250) and degrade pollutants suggests potential mechanisms for OMC degradation as well. nih.gov

Detection and Concentration Assessment in Environmental Compartments

The detection and quantification of this compound in various environmental compartments are crucial for assessing its distribution and potential risks. nih.gov Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose. nih.govresearchgate.netnih.gov

OMC has been detected in a variety of environmental samples, including:

River and Seawater : Concentrations can vary significantly depending on recreational activity and water residence time. nih.gov One study in Port Phillip Bay, Australia, detected individual organic UV filter concentrations ranging from 51 to 7968 ng/L. nih.gov

Sediments : Due to its lipophilic nature, OMC tends to accumulate in sediments. mdpi.com

Fish : Bioaccumulation of OMC has been observed in fish, indicating its entry into the food chain. nih.gov

The development of sensitive analytical methods with low detection limits is essential for accurately measuring the low concentrations of OMC typically found in the environment. nih.gov For example, a salting-out assisted liquid-liquid extraction (SALLE) method coupled with LC-MS/MS has achieved method detection limits for several organic UV filters in the range of 11 to 45 ng/L. nih.gov

Table 2: Environmental Concentrations of this compound and Other UV Filters

Environmental CompartmentUV FilterConcentration RangeLocation
River and SeawaterVarious Organic UV Filters51–7968 ng/L (individual)Port Phillip Bay, Australia nih.gov
Swiss RiversEthylhexyl methoxycinnamate (EHMC)6–68 ng/LSwitzerland nih.gov
Nearshore WatersBenzophenone-3 (BP-3)53.6–577.5 ng/LMajorca Island nih.gov
Nearshore Waters4-Methylbenzylidene camphor (B46023) (4-MBC)51.4–113.4 ng/LMajorca Island nih.gov
FishEthylhexyl methoxycinnamate (EHMC)Up to 337 ng/gSwitzerland nih.gov
CormorantsEthylhexyl methoxycinnamate (EHMC)Up to 701 ng/gSwitzerland nih.gov
SoilBenzophenoneUp to 158 ng/g dry weightNot specified researchgate.net
SoilOctocryleneUp to 137 ng/g dry weightNot specified researchgate.net

Advanced Analytical Techniques for Characterization and Quantification of Octyl 4 Methoxycinnamate and Its Transformation Products

Chromatographic Methodologies

Chromatographic methods are fundamental for the separation of OMC from complex matrices and for the simultaneous analysis of its potential degradation products.

High-Performance Liquid Chromatography (HPLC) with UV and DAD Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is a cornerstone technique for the routine analysis of OMC in sunscreen products and other cosmetic formulations. mdpi.comnih.gov This method offers robust and reliable quantification.

A typical HPLC-DAD method allows for the simultaneous determination of multiple UV filters. For instance, a study successfully quantified three sunscreen filters, including OMC, using a Fortis Phenyl analytical column (150.0 × 2.1 mm, 5 μm) with isocratic elution. mdpi.compreprints.org The mobile phase composition and flow rate are optimized to achieve efficient separation of the analytes within a reasonable timeframe, often under 15 minutes. mdpi.com The detection wavelength for OMC is typically set at its maximum absorption, which is around 309-310 nm. mdpi.comkau.edu.saresearchgate.net

Validation of these HPLC methods demonstrates good linearity over a defined concentration range, with correlation coefficients (r²) often exceeding 0.999. kau.edu.saresearchgate.netresearchgate.net The precision of the method, expressed as the relative standard deviation (RSD), is generally low, indicating high repeatability. kau.edu.saresearchgate.net Accuracy is confirmed through recovery studies, with values typically falling within the 98-102% range. researchgate.net The limits of detection (LOD) and quantification (LOQ) are determined to be sufficiently low for the analysis of OMC in commercial products. researchgate.net

Table 1: Exemplary HPLC-DAD Parameters for Octyl 4-Methoxycinnamate Analysis

ParameterValue
Column Fortis Phenyl (150.0 × 2.1 mm, 5 μm) mdpi.compreprints.org
Mobile Phase Isocratic elution with optimized solvent mixture mdpi.com
Flow Rate 0.4 mL/min mdpi.compreprints.org
Detection Wavelength 309 nm (λmax) mdpi.compreprints.org
Linearity Range 1 to 250 mg/L researchgate.net
Correlation Coefficient (r²) > 0.999 kau.edu.saresearchgate.net
Limit of Detection (LOD) 0.478 mg/L researchgate.net
Limit of Quantification (LOQ) 1.448 mg/L researchgate.net

Ultra-High Performance Liquid Chromatography (UPLC) with UV Detection

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution due to the use of smaller particle size columns (typically < 2 µm). A UPLC-UV method has been developed for the quantitative analysis of OMC penetration into the skin from liquid crystalline systems. ingentaconnect.comnih.gov

This method demonstrated excellent performance, with a linear analytical curve in the range of 0.25 to 250 μg/mL and a correlation coefficient of 0.9999. ingentaconnect.com The precision was high, with a standard deviation between 0.05% and 1.24%, and the accuracy ranged from 96.72% to 105.52%. ingentaconnect.comnih.gov The method's robustness was confirmed, and it achieved low limits of detection (LOD) and quantification (LOQ) of 0.1 μg/mL and 0.25 μg/mL, respectively. ingentaconnect.comnih.gov The rapid separation of six common UV-absorbing compounds, including OMC, can be achieved in approximately six minutes using a UPLC system. thermofisher.com

Table 2: UPLC-UV Method Validation Parameters for this compound

ParameterValue
Linearity Range 0.25 - 250 µg/mL ingentaconnect.com
Correlation Coefficient (r) 0.9999 ingentaconnect.com
Precision (Standard Deviation) 0.05 - 1.24% ingentaconnect.comnih.gov
Accuracy 96.72 - 105.52% ingentaconnect.comnih.gov
Limit of Detection (LOD) 0.1 µg/mL ingentaconnect.comnih.gov
Limit of Quantification (LOQ) 0.25 µg/mL ingentaconnect.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it suitable for the determination of OMC and its transformation products in various matrices, including cosmetics and environmental samples. nih.govnih.govresearchgate.net Sample preparation typically involves extraction with a suitable solvent like methanol (B129727) or dichloromethane, followed by sonication and centrifugation to obtain a clear solution for injection. nih.govchrom-china.com

In a typical GC-MS method, a capillary column such as an HP-5ms is used for separation. chrom-china.com The oven temperature is programmed to ramp up to ensure the elution of all compounds of interest. chrom-china.com The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, allowing for the accurate quantification of OMC even in complex mixtures. chrom-china.com The external standard method is commonly employed for quantification. chrom-china.com GC-MS methods have been successfully developed for the simultaneous determination of multiple sunscreen agents, including OMC. chrom-china.com

Spectroscopic Methodologies

Spectroscopic techniques are invaluable for the quantification and structural characterization of OMC.

UV-Visible Spectrophotometry for Quantification and Spectral Analysis

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of OMC in sunscreen preparations. researchgate.netugm.ac.idnih.gov This technique relies on the principle that OMC absorbs UV radiation at a specific wavelength. The maximum absorbance (λmax) for OMC is consistently reported to be around 310 nm in solvents like methanol. researchgate.net

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. ugm.ac.id The concentration of OMC in a sample is then determined by measuring its absorbance and interpolating from the calibration curve. ugm.ac.id These methods are validated for linearity, accuracy, and precision. researchgate.netnih.gov For example, one validated method showed a linearity range of 4-12 µg/ml with a correlation coefficient of 0.999. nih.gov The accuracy, demonstrated by percent recovery, was between 98.23% and 98.50%. nih.gov The spectral curve of OMC can also be used to assess its UV-filtering efficiency. nih.gov

Table 3: Validation Data for UV-Visible Spectrophotometric Quantification of this compound

ParameterValue
Solvent Methanol researchgate.netnih.gov
Maximum Wavelength (λmax) 310 nm researchgate.net
Linearity Range 4 - 12 µg/mL nih.gov
Correlation Coefficient (r) 0.999 nih.gov
Accuracy (% Recovery) 98.23 - 98.50% nih.gov
Precision (%RSD) 0.12% nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for the structural characterization of OMC. mdpi.comresearchgate.netrasayanjournal.co.in The FTIR spectrum of OMC exhibits characteristic absorption bands corresponding to its various functional groups. These peaks can be used to confirm the identity of the compound and to study its interactions with other molecules, for example, when encapsulated in microparticles. mdpi.com

The FTIR spectrum of pure OMC shows strong peaks that can be assigned to specific molecular vibrations. For instance, peaks in the regions of 1605, 1512, and 1423 cm⁻¹ are attributed to aromatic ring vibrations. unimore.itacs.org The presence of these characteristic peaks in a sample spectrum confirms the presence of OMC. mdpi.com By comparing the FTIR spectrum of OMC before and after encapsulation or formulation, it is possible to determine if any chemical interactions have occurred. mdpi.com

Table 4: Characteristic FTIR Peaks of this compound

Wavenumber (cm⁻¹)AssignmentReference
3420- mdpi.com
2962C-H stretching mdpi.com
1714C=O stretching (ester) mdpi.com
1605Aromatic ring vibration unimore.itacs.org
1512Aromatic ring vibration unimore.itacs.org
1423Aromatic ring vibration unimore.itacs.org

Mass Spectrometry Techniques (e.g., Laser-Interfaced Mass Spectrometry, Photodissociation Spectroscopy, HCD)

Mass spectrometry (MS) is a powerful tool for the analysis of OMC, providing information on its molecular weight and structure through fragmentation analysis. Advanced MS techniques offer deeper insights into its photostability and degradation pathways.

Laser-Interfaced Mass Spectrometry (LIMS) and Photodissociation Spectroscopy have been employed to study the intrinsic photostability of protonated OMC ([OMC·H]⁺) in the gas phase. dntb.gov.uanih.gov In these experiments, mass-selected ions are irradiated with a tunable laser, and the resulting photofragments are analyzed. This approach allows for the direct probing of the molecule's light-absorbing properties and the identification of photoproducts without solvent interference. mdpi.com Upon UV photoexcitation, protonated OMC is observed to fragment, yielding major ions at m/z 179, 161, and 133. dntb.gov.uamdpi.comresearchgate.net The fragments at m/z 179 and 161 correspond to cleavage on either side of the ester group's ether oxygen, representing protonated 4-methoxycinnamic acid and cationic 4-methoxycinnamaldehyde, respectively. preprints.orgresearchgate.net These are consistent with the primary known photofragments of neutral OMC. preprints.org

Higher-Energy Collisional Dissociation (HCD) is a fragmentation technique used to identify fragments resulting from the breakdown of the vibrationally hot electronic ground state, essentially simulating thermal degradation. dntb.gov.uanih.gov When applied to [OMC·H]⁺, HCD primarily produces fragments at m/z 179 and 161. dntb.gov.uaresearchgate.netpreprints.org Interestingly, the fragment at m/z 133, which corresponds to the rupture of the C-C bond adjacent to the ester carbonyl group, is observed in photodissociation experiments but not in HCD. dntb.gov.uanih.gov This reveals that the m/z 133 ion is a unique photochemical product, indicating that UV excitation can access a specific dissociative pathway not available through thermal energy alone. dntb.gov.uaresearchgate.netpreprints.org

Table 1: Major Mass Fragments of Protonated this compound ([OMC·H]⁺)

m/z (Mass-to-Charge Ratio)Proposed Fragment IdentityGeneration MethodReference
179Protonated 4-methoxycinnamic acidPhotodissociation, HCD dntb.gov.uapreprints.org
161Cationic 4-methoxycinnamaldehydePhotodissociation, HCD dntb.gov.uapreprints.org
133Product of C-C bond rupture adjacent to ester carbonylPhotodissociation only dntb.gov.uanih.gov

Resonance Two-Photon Ionization (R2PI) and Laser-Induced-Fluorescence (LIF) Spectroscopy

To understand the detailed photophysics of OMC, which dictates its performance as a UV filter, high-resolution spectroscopic techniques like Resonance Two-Photon Ionization (R2PI) and Laser-Induced-Fluorescence (LIF) are utilized. These methods provide insights into the electronic states and non-radiative decay processes of the molecule.

Resonance Two-Photon Ionization (R2PI) is a highly selective technique used to obtain electronic spectra of molecules in the gas phase. hhu.dewikipedia.org It involves exciting a molecule to an intermediate electronic state with one photon, followed by ionization with a second photon. wikipedia.org R2PI has been used to examine the photorelaxation behavior of isolated trans-octinoxate molecules, providing data on its electronic structure and how it dissipates absorbed UV energy. researchgate.netchemrxiv.org

Laser-Induced-Fluorescence (LIF) Spectroscopy provides well-resolved vibronic structures of electronic transitions. acs.org Studies on 2-ethylhexyl-4-methoxycinnamate using LIF have revealed the presence of different conformational isomers (syn and anti) based on the orientation of the methoxy (B1213986) group. acs.orgresearchgate.net LIF, in conjunction with pump-probe spectroscopy, has helped to determine that the non-radiative decay process from the excited state occurs at an extremely fast rate, on the order of 10¹⁰–10¹¹ s⁻¹. researchgate.netresearchgate.net This rapid decay is a crucial characteristic for an effective sunscreen agent, as it minimizes the time the molecule spends in a reactive excited state.

Raman Spectroscopy for Solvent Effects Studies

Raman spectroscopy is a vibrational spectroscopy technique that provides a detailed chemical fingerprint of a molecule. It is particularly useful for studying the effects of the local environment on a molecule's structure and bonding. Studies have utilized Raman spectroscopy to investigate the influence of different solvents on the vibrational modes of OMC. researchgate.netresearchgate.netunibo.it Changes in solvent polarity can lead to shifts in the Raman bands, offering insights into solute-solvent interactions. researchgate.net This information is valuable for understanding how the performance of OMC might change within the complex chemical environment of a sunscreen formulation.

Method Validation Parameters for Analytical Procedures

To ensure that analytical methods for quantifying this compound in various products are reliable, accurate, and reproducible, they must be rigorously validated. This process involves assessing several key performance parameters as outlined by international guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.netresearchgate.netdergipark.org.tr

Selectivity and Specificity

Selectivity and specificity refer to the ability of an analytical method to unequivocally measure the analyte of interest (OMC) in the presence of other components that are expected to be present in the sample matrix. ingentaconnect.com These may include other UV filters, emulsifiers, preservatives, and active ingredients in a cosmetic formulation. mdpi.compreprints.org To demonstrate specificity, a method is tested on placebo samples (formulations without OMC) to ensure no interfering peaks are observed at the retention time or wavelength of OMC. dergipark.org.tr For instance, in HPLC methods, the separation of OMC from other sunscreen agents like avobenzone (B1665848) and 4-methylbenzylidene camphor (B46023) must be clearly demonstrated to ensure the method is selective. mdpi.compreprints.org

Linearity and Calibration Range

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net The calibration range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be linear, accurate, and precise. researchgate.net This is typically established by preparing a series of standard solutions at different concentrations and generating a calibration curve by plotting the analytical response versus concentration. scielo.br The linearity is often evaluated by the correlation coefficient (r) or coefficient of determination (R²), with values close to 1.0 indicating excellent linearity. researchgate.netingentaconnect.com

Table 2: Examples of Linearity and Range for OMC Quantification by Various Methods

Analytical MethodLinearity Range (µg/mL)Correlation Coefficient (r or R²)Reference
UV-Spectrophotometry4–12r = 0.999 researchgate.netnih.gov
UV-Spectrophotometry1.01–10.12R² = 0.9997 researchgate.net
UPLC-UV0.25–250r = 0.9999 ingentaconnect.com
HPLC0.5–60Not specified dergipark.org.tr
HPLC-PDA0.8–3.2 (for OMC)r > 0.9992 researchgate.net

Precision (Repeatability and Reproducibility)

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels:

Repeatability (Intra-day precision): This assesses the precision under the same operating conditions over a short interval of time. cu.edu.eg It is determined by performing multiple replicate analyses of the same sample on the same day by the same analyst. scielo.br

Intermediate Precision (Inter-day or Inter-analyst reproducibility): This expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment. dergipark.org.trscielo.br

Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. researchgate.netresearchgate.net Lower RSD values indicate higher precision.

Table 3: Examples of Precision Data for OMC Quantification

Analytical MethodPrecision TypeConcentration LevelsResult (%RSD or %CV)Reference
UV-SpectrophotometryRepeatabilityNot specified0.12 researchgate.netnih.gov
UV-SpectrophotometryReproducibilityNot specified0.08–0.50 researchgate.net
UPLC-UVPrecision (overall)0.25–250 µg/mL0.05–1.24 ingentaconnect.comnih.gov
HPLCIntra-day & Inter-day0.2, 0.3, 0.4 µg/mLNot specified, but method validated cu.edu.eg
HPLC-PDATotal PrecisionQuality Control Levels3.5–4.3 mdpi.com

Interaction of Octyl 4 Methoxycinnamate with Polymeric and Material Systems

Behavior in Thin Films and Aggregated States

The photochemical behavior of Octyl 4-methoxycinnamate is highly dependent on its physical state. rsc.orgrsc.org While in dilute solutions, the primary photochemical process is a reversible trans-cis isomerization, the situation becomes more complex when OMC molecules are in close proximity, such as in thin films or aggregates. rsc.orgrsc.orgresearchgate.net

When OMC is aggregated, either as a neat oil film or in aqueous colloidal suspensions, it undergoes irreversible photodegradation leading to a variety of photoproducts. rsc.orgrsc.orgresearchgate.net This aggregation leads to complex photochemistry that can produce species whose absorption extends into the UVA region and are capable of generating reactive oxygen species. rsc.orgrsc.orgresearchgate.net Studies have shown that upon UV irradiation, aggregated OMC not only undergoes the typical isomerization but also forms photodimers, such as δ-truxinate and α-truxillate, resulting from head-to-head and head-to-tail cycloadditions, respectively. science.gov

Furthermore, the aggregation of OMC can lead to the formation of photoproducts with long-lived excited states. rsc.orgresearchgate.net Unlike the short-lived excited states of trans and cis OMC isomers (fluorescence lifetime < 30 ps), these aggregated species exhibit excited-state lifetimes longer than 1 nanosecond. rsc.orgresearchgate.net These long-lived species can sensitize the formation of singlet oxygen, a reactive species, upon excitation with UVA light. rsc.orgresearchgate.net This contrasts with the behavior in dilute solutions, where the isomeric forms are relatively resistant to further degradation. rsc.orgrsc.org The formation of these UVA-absorbing photoproducts suggests that the degradation of aggregated OMC can produce transient species with absorption shifted to lower energies. rsc.org

Table 1: Photophysical Properties of this compound in Different States

State Primary Photochemical Process Key Photoproducts Excited-State Lifetime (τf) Singlet Oxygen Generation
Dilute Solution Reversible trans-cis isomerization rsc.orgrsc.org Cis and trans isomers rsc.orgrsc.org < 30 ps rsc.orgresearchgate.net No
Aggregated State (Thin Film/Colloidal Suspension) Irreversible photodegradation rsc.orgrsc.orgresearchgate.net Isomers, photodimers, UVA-absorbing species rsc.orgrsc.orgresearchgate.net > 1 ns (for photoproducts) rsc.orgresearchgate.net Yes (sensitized by photoproducts) rsc.orgresearchgate.net

Interactions with Liquid Crystalline Systems as Carriers

Liquid crystalline systems (LCS) are being explored as innovative carriers for UV filters like OMC due to their unique structural properties. pharmaexcipients.comresearchgate.netnih.gov These systems, formed by surfactants, oil, and water, can create ordered structures such as lamellar, hexagonal, or cubic mesophases that can encapsulate OMC. researchgate.net The incorporation of OMC into these structured carriers can significantly influence its skin delivery, retention, and stability. pharmaexcipients.comresearchgate.net

Research has demonstrated that bioadhesive liquid crystal systems can provide controlled release of OMC and enhance its retention in the outer layer of the skin, the stratum corneum. pharmaexcipients.comresearchgate.netnih.gov This is a desirable characteristic for a sunscreen, as it minimizes systemic absorption while maximizing the protective effect on the skin's surface. pharmaexcipients.comresearchgate.net Studies using techniques like polarized light microscopy and small-angle X-ray scattering (SAXS) have confirmed the formation of cubic and lamellar mesophases in OMC-loaded liquid crystal formulations. pharmaexcipients.comresearchgate.net

The rheological properties of these systems, often exhibiting gel-like behavior, contribute to their stability and adhesion to the skin. researchgate.netresearchgate.net Furthermore, incorporating OMC into liquid crystalline structures has been shown to maintain its sun protection factor (SPF). pharmaexcipients.comresearchgate.net The interaction between the liquid crystal components and OMC governs the release profile; for instance, certain formulations show a higher release rate than others, allowing for tailored delivery. pharmaexcipients.com By modifying the composition of the LCS, it is possible to control the release and skin penetration profile of OMC, making it a promising strategy for advanced sunscreen formulations. nih.gov

Photostability within Specific Material Formulations

The photostability of this compound, its ability to withstand photodegradation upon exposure to UV radiation, is a critical factor for its effectiveness and is greatly influenced by the formulation matrix. researchgate.netatamankimya.com While OMC is an effective UVB absorber, it is known to be photounstable, undergoing trans-cis isomerization and other degradation pathways that reduce its efficacy over time. researchgate.netnih.gov It has been reported that OMC can lose 10% of its SPF protection ability within 35 minutes of sun exposure. atamankimya.com

The inclusion of OMC within various polymeric and material systems can either enhance or diminish its photostability. For example, when combined with the polymer poly(methyl methacrylate) (PMMA), OMC has shown a slight inhibition of its UV absorbing properties. researchgate.net Conversely, the proximity of other molecules can be beneficial; close interaction with β-carotene has been shown to increase the photostability of β-carotene by allowing for the transfer of excited state energy to OMC. researchgate.net

Encapsulation strategies are widely explored to improve OMC's photostability. nih.govnih.gov The choice of encapsulating polymer is crucial. For instance, encapsulation in poly(D,L-lactide-co-glycolide) (PLGA) nanoparticles significantly reduced the photodegradation of OMC compared to the free compound, whereas ethylcellulose nanoparticles showed no significant protective effect. nih.gov The addition of antioxidants to formulations is another strategy to stabilize OMC against photodegradation. d-nb.info Furthermore, combining OMC with other, more stable sunscreen agents like Tinosorb S is a common practice to create stable, broad-spectrum protection. atamankimya.com The development of ternary photo-active layers incorporating conjugated polymers has also been shown to improve the photostability of organic photovoltaic systems, a principle that could be applied to sunscreen formulations. mdpi.com

Table 2: Effect of Different Formulations on the Photostability of this compound

Formulation System Observation Effect on Photostability Reference
Poly(methyl methacrylate) (PMMA) Slight inhibition of UV absorbing properties. Negligible/Slightly Negative researchgate.net
Ethylcellulose Nanoparticles No significant effect on photodegradation. Neutral nih.gov
Poly(D,L-lactide-co-glycolide) (PLGA) Nanoparticles Reduced photodegradation from 52.3% (free) to 35.3% (encapsulated). Improved nih.gov
Combination with Tinosorb S Provides stable, broad-spectrum protection. Improved atamankimya.com
Combination with Antioxidants Can reduce free radical-induced damage. Improved d-nb.info

Influence of Particulate Systems (e.g., nanoparticles, liposomes) on OMC Photochemistry

Particulate systems such as nanoparticles and liposomes are increasingly used as carriers for OMC to enhance its performance and photostability. nih.govresearchgate.net Encapsulating OMC within these structures can mitigate its photodegradation and control its release. nih.govnih.gov

Nanoparticles: Biodegradable polymer nanocapsules, such as those made from poly(ε-caprolactone), have been successfully used to encapsulate OMC, showing a high loading capacity. nih.gov Encapsulation within nanoparticles can significantly improve the photostability of OMC. nih.gov For example, studies have shown that nanostructured lipid carriers (NLCs) are more effective in protecting OMC from UV-mediated photodegradation compared to solid lipid nanoparticles (SLNs). researchgate.net The encapsulation in NLCs can also reduce the skin permeability of the filter, keeping it on the skin surface where it is needed. researchgate.net Similarly, gelatin-based nanoparticles have been shown to be safe and effective carriers, increasing the antioxidant protection of emulsions containing OMC. d-nb.info Encapsulation of OMC in microparticles made of sodium caseinate and arabic gum not only improved UV absorption but also resulted in a higher SPF value compared to unencapsulated OMC. nih.gov

Liposomes: Liposomes, which are vesicles composed of phospholipid bilayers, also serve as effective carriers for OMC. researchgate.netnih.gov They can encapsulate lipophilic compounds like OMC within their membrane. nih.gov The incorporation of photosensitizers into liposome (B1194612) membranes is known to suppress aggregation, which in turn enhances their photochemical activity. nih.gov In the context of OMC, liposomal formulations can increase the amount of the filter in the epidermis while reducing the risk of percutaneous absorption into the dermis. researchgate.net This targeted delivery is advantageous for sunscreen applications. researchgate.net The interaction of liposomes with the cells of the stratum corneum promotes the retention of OMC in this outermost skin layer. researchgate.net

Table 3: Summary of Particulate Systems' Influence on this compound

Particulate System Polymer/Lipid Used Key Finding Reference
Polymer Nanocapsules Poly(ε-caprolactone) High loading capacity (99±1%). nih.gov
PLGA Nanoparticles Poly(D,L-lactide-co-glycolide) Reduced photodegradation compared to free OMC. nih.gov
Lipid Nanoparticles Solid Lipid Nanoparticles (SLN) vs. Nanostructured Lipid Carriers (NLC) NLCs were more effective against photodegradation and lowered skin permeability. researchgate.net
Biopolymer Microcapsules Sodium Caseinate and Arabic Gum Improved UV absorption and 18.75% higher SPF than free OMC. nih.gov
Liposomes Phospholipids Increased OMC retention in the epidermis, reducing systemic absorption. researchgate.net

Q & A

Q. What analytical methods are recommended for determining the purity and structural identity of OMC in research-grade samples?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for purity assessment, with HPLC offering suitability for isomer separation and GC providing high resolution for volatile components. Structural confirmation can be achieved via nuclear magnetic resonance (NMR) spectroscopy, complemented by refractive index measurements (1.543–1.547) and mass spectrometry (m/z 290.40) .

Q. How can researchers assess OMC’s stability under storage conditions?

Stability studies should monitor degradation using HPLC/GC over time under varying temperatures and light exposure. Accelerated aging protocols (e.g., 40°C/75% relative humidity) can predict shelf life. Stabilizers like butylated hydroxytoluene (BHT) are often added to mitigate oxidation, as noted in certified reference materials .

Q. What in vitro models are suitable for preliminary toxicological screening of OMC?

Use cell-based assays (e.g., MTT for cytotoxicity in human keratinocytes or fibroblasts) and Ames tests for mutagenicity. OMC’s low water solubility (<0.1 g/100 mL at 27°C) requires dissolution in carriers like dimethyl sulfoxide (DMSO), with controls for solvent interference .

Q. How is OMC quantified in sunscreen formulations or environmental samples?

Reverse-phase HPLC with UV detection (λ = 310 nm) is optimal for quantifying OMC in emulsions. For environmental matrices (e.g., water, sediment), solid-phase extraction (SPE) followed by GC-MS improves sensitivity and specificity .

Advanced Research Questions

Q. What mechanisms drive OMC’s photodegradation under environmental or formulation conditions?

Photolysis studies reveal OMC undergoes trans-to-cis isomerization and cleavage of the methoxy group under UV exposure. Reactive oxygen species (ROS) and chlorine radicals accelerate degradation, forming products like 4-methoxybenzaldehyde. Time-resolved spectroscopy (e.g., femtosecond laser) and density functional theory (DFT) simulations are critical for mechanistic insights .

Q. How can researchers resolve contradictory data on OMC’s solubility and partitioning coefficients?

Method validation is key: vary solvents (e.g., ethanol, DMSO), temperatures, and pH. For partition coefficients (log P), use shake-flask methods with octanol-water systems. Discrepancies in reported solubility (e.g., 0.1 g/100 mL vs. lower values) may arise from isomer ratios or impurities .

Q. What role does stereochemistry play in OMC’s UV-filter efficacy and toxicity?

The E-isomer (trans-configuration) is the active UV-B absorber. Synthesize and isolate stereoisomers via chiral chromatography, then compare photoprotection efficiency (SPF assays) and endocrine disruption potential (e.g., estrogen receptor binding assays). Computational modeling (e.g., molecular docking) can predict isomer-specific interactions .

Q. How do environmental factors influence OMC’s ecotoxicological impact in aquatic systems?

Assess biodegradation using OECD 301F tests and toxicity via Daphnia magna or algae growth inhibition assays. Computational tools like Quantitative Structure-Activity Relationship (QSAR) models predict bioaccumulation potential. Field studies should monitor OMC and metabolites (e.g., 4-methoxybenzoic acid) in wastewater .

Q. What advanced techniques characterize OMC’s interaction with other UV filters in multi-component formulations?

Synchrotron-based X-ray diffraction and Raman spectroscopy elucidate molecular interactions. For photostability, use UV-visible spectroscopy coupled with HPLC to track degradation kinetics. Studies show synergistic effects with avobenzone but antagonism with inorganic oxides like TiO₂ .

Q. How can OMC’s compliance with pharmacopeial standards (USP, EP) be validated?

Multi-traceability protocols cross-reference USP, EP, and JP monographs. Validate methods via inter-laboratory studies, ensuring ≤2% relative standard deviation (RSD) in purity assays. Impurity profiling requires LC-MS/MS to detect ≤0.1% degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.